XXFG xyloglucan oligosaccharide
Description
Contextualization of Xyloglucan (B1166014) within Plant Primary Cell Wall Architecture
Xyloglucan stands as a major hemicellulose in the primary cell walls of most dicotyledonous plants and is present in all vascular plants. oup.comnih.govwikipedia.org The primary cell wall, a dynamic and complex structure, is composed of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses, pectins, and proteins. nih.gov Within this framework, xyloglucan plays a crucial structural role by tethering adjacent cellulose microfibrils through hydrogen bonds. nih.govresearchgate.net This creates a cellulose-xyloglucan network that is fundamental to the primary cell wall's strength and integrity, bearing the load of cellular turgor pressure. nih.govresearchgate.net
Historically, xyloglucan was thought to be an indispensable component for cell wall extensibility and, consequently, plant growth. oup.com While it does contribute to the mechanical strength of the primary cell wall, some studies have shown that a significant reduction in xyloglucan content is not catastrophic for the plant, suggesting a more complex interplay of cell wall components. nih.gov Xyloglucan is synthesized in the Golgi apparatus and then transported to the cell wall, where it coats and cross-links the cellulose microfibrils. wikipedia.org
Overview of Xyloglucan Oligosaccharide Nomenclature and Structural Diversity
The structural complexity of xyloglucan has led to the development of a shorthand nomenclature to describe the various oligosaccharide units that arise from its enzymatic digestion. ed.ac.ukresearchgate.net This system uses single-letter codes to represent the differently substituted β-D-glucosyl residues of the xyloglucan backbone. The name of an oligosaccharide is then a sequence of these letters, read from the non-reducing to the reducing end. ed.ac.ukresearchgate.net
The fundamental structure of xyloglucan is a β-(1→4)-D-glucan backbone, similar to cellulose. oup.comoup.com However, unlike cellulose, this backbone is frequently substituted with α-D-xylosyl residues at the O-6 position of the glucose units. oup.comoup.com This basic structure exhibits significant diversity through further substitutions on the xylosyl residues. These can include galactosyl and fucosyl residues, leading to a variety of side chains. nih.govoup.com The pattern and extent of these substitutions vary between plant species and even different tissues within the same plant. mdpi.comdiva-portal.org For instance, xyloglucans in grasses generally have fewer and less complex side chains compared to those in dicots. oup.comoup.com This structural diversity is believed to be functionally significant, though the precise roles of these variations are still under investigation. diva-portal.org
Defining the XXFG Xyloglucan Oligosaccharide Motif
The XXFG motif represents a specific and common fucosylated oligosaccharide unit found in the xyloglucans of many eudicotyledons. psu.edu Following enzymatic cleavage of the xyloglucan polymer, the resulting oligosaccharides can be analyzed to understand the arrangement of its building blocks. The XXFG unit is a nonasaccharide, meaning it is composed of nine sugar residues. nih.gov
The glycosidic linkages within the XXFG motif are precise and define its three-dimensional structure. The backbone of the motif consists of four β-(1→4)-linked D-glucopyranose (Glc) residues. oup.comresearchgate.net Attached to the O-6 position of the first three glucose residues are α-(1→6)-linked D-xylopyranose (Xyl) residues. oup.commdpi.com The second xylosyl residue is further substituted at its O-2 position with a β-(1→2)-linked D-galactopyranose (Gal) residue. oup.commdpi.com Finally, this galactose residue is capped at its O-2 position with an α-(1→2)-linked L-fucopyranose (Fuc) residue. oup.commdpi.com The fourth glucose residue in the backbone remains unsubstituted.
| Linkage Type | Monosaccharide 1 | Position 1 | Monosaccharide 2 | Position 2 |
| β-(1→4) | Glucose | 1 | Glucose | 4 |
| α-(1→6) | Xylose | 1 | Glucose | 6 |
| β-(1→2) | Galactose | 1 | Xylose | 2 |
| α-(1→2) | Fucose | 1 | Galactose | 2 |
This table details the primary glycosidic linkages found in the this compound.
The side chains of the XXFG motif are what distinguish it from other xyloglucan oligosaccharides. The motif has three side chains attached to a four-glucose backbone. The first and third glucose residues are substituted with a single xylosyl residue. The second glucose residue carries a more complex, fucosylated side chain. This side chain is a trisaccharide composed of xylose, galactose, and fucose. The presence of the terminal L-fucose residue is a key characteristic of the XXFG motif and fucogalactoxyloglucans in general. psu.edu In Arabidopsis thaliana, the fucosylation of xyloglucan is carried out by the enzyme fucosyltransferase 1 (AtFUT1), which specifically adds fucose to the galactose residue of a side chain adjacent to an unsubstituted glucose residue. nih.gov
| Backbone Position | Side Chain Composition |
| Glucose 1 | α-D-Xylopyranose |
| Glucose 2 | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranose |
| Glucose 3 | α-D-Xylopyranose |
| Glucose 4 | Unsubstituted |
This table illustrates the side chain composition of the this compound motif.
Structure
2D Structure
Properties
Molecular Formula |
C40H70O33 |
|---|---|
Synonyms |
Degree of polymerization DP 9 |
Origin of Product |
United States |
Natural Occurrence and Distribution of Xxfg Xyloglucan Oligosaccharide
Identification of XXFG in Diverse Plant Species and Tissues
The XXFG oligosaccharide is characterized by a four-residue β-(1,4)-glucan backbone, with three of the glucose units substituted with xylose. One of these xylose residues is further extended by a galactose and a fucose molecule, giving it the shorthand name XXFG. This fucosylated structure is a hallmark of xyloglucan (B1166014) in many, but not all, plant groups.
Dicotyledonous Plants
XXFG is widely identified as a key structural subunit of xyloglucan in numerous dicotyledonous species. researchgate.net Enzymatic digestion of cell wall material from these plants consistently releases XXFG, confirming its presence.
Pea (Pisum sativum): In etiolated pea plants, XXFG is one of the two most abundant xyloglucan oligosaccharide subunits isolated from both stems and roots. nih.gov Its presence is integral to the structure of the cell wall's xyloglucan-cellulose network. scispace.com
Soybean (Glycine max): Xyloglucan from suspension-cultured soybean cells is primarily constructed from two types of oligosaccharide repeating units, one of which is the fucose-containing nonasaccharide corresponding to XXFG. nih.gov It is also a predominant feature in the xyloglucan of soybean roots. researchgate.net
Poplar (Populus sp.): Poplar is recognized as a source of XXFG-containing xyloglucan. evitachem.com
Arabidopsis (Arabidopsis thaliana): As a model organism, the cell walls of Arabidopsis have been studied extensively. Its XXXG-type xyloglucan is composed of several subunits, including XXFG. nih.govoup.com
Tamarind (Tamarindus indica): The seeds of the tamarind tree are a well-known commercial source of xyloglucan, which is rich in fucose-containing structures like XXFG. evitachem.com
Cranberry (Vaccinium macrocarpon): The composition of cranberry xyloglucan is complex. While xyloglucan oligosaccharides are present in the fruit, some analyses have identified a novel arabino-xyloglucan structure (S-type) rather than the typical fucogalacto-xyloglucan. nih.govresearchgate.netusda.gov Other reports note that while xyloglucan is present, it may differ from the classic fucose-containing structure due to a relatively low galactose content, suggesting that XXFG may not be a major component in this species. google.com
Monocotyledonous Plants (e.g., Rice)
Historically, the cell walls of grasses (family Poaceae), including major cereals like rice, were thought to primarily contain a less-substituted xyloglucan (XXGGn type) that lacked fucose. However, more recent and sensitive analyses have revised this understanding.
Rice (Oryza sativa): While the bulk of xyloglucan in rice fits the non-fucosylated XXGGn pattern, specialized tissues have been shown to contain fucogalacto-xyloglucan. nih.gov In these specific tissues, the main fucosylated oligosaccharide detected is XXFG, indicating that plants in the Poaceae family retain the genetic machinery and functional importance of producing this structure. nih.gov
Specific Tissue and Developmental Stage Variation
The presence and relative amount of XXFG are not uniform throughout the plant, varying with tissue type and developmental phase. This suggests that the fine structure of xyloglucan is dynamically regulated.
Tissue-Specific Distribution: In pea, XXFG is a major component in both stems and roots. nih.gov In soybean, fucosylated subunits like XXFG are predominant in root xyloglucan, but researchers have also identified a unique galacturonic acid-containing xyloglucan found exclusively in the cell walls of root hairs, highlighting structural specialization even within a single organ. researchgate.net Similarly, in rice, fucogalactoXyG (containing XXFG) is detected in young roots and anthers but is notably absent from young shoots. nih.gov
Developmental and Environmental Influence: The composition of xyloglucan can change as tissues develop or respond to environmental cues. In Arabidopsis, root hairs of mutants with defects in xyloglucan synthesis are shorter, implying the polymer's importance for proper cell expansion. oup.com Furthermore, the relative abundance of XXFG in Arabidopsis root cell walls has been shown to increase significantly under aluminum stress. nih.gov In another study, the abundance of XXFG in the lateral roots of Arabidopsis increased 2.3-fold under microgravity conditions, suggesting a role for this specific oligosaccharide in adaptive cell wall remodeling during stress responses. evitachem.com
Quantitative Analysis of XXFG Abundance in Plant Extracts
While precise absolute quantification of XXFG in crude plant extracts is not widely reported, several studies provide data on its relative abundance compared to other xyloglucan oligosaccharides. These analyses consistently show that XXFG is a significant, and often major, component of the xyloglucan polymer in many dicots.
Methodologies for this analysis typically involve enzymatic digestion of purified xyloglucan, followed by chromatographic separation (e.g., HPLC) and detection of the resulting oligosaccharide fragments. cabidigitallibrary.org
Relative Abundance of XXFG in Select Dicot Species
| Plant Species | Tissue | Relative Abundance of XXFG | Reference |
|---|---|---|---|
| Pea (Pisum sativum) | Etiolated Stems & Roots | One of the two most abundant subunits | nih.gov |
| Soybean (Glycine max) | Suspension Culture Cells | A main repeating structural unit | nih.gov |
| Grape (Vitis vinifera) | Mesocarp & Exocarp | A quantitatively major oligosaccharide | cabidigitallibrary.org |
| Arabidopsis (A. thaliana) | Roots | Abundance significantly increases under Al stress | nih.gov |
XXFG in Extracellular Polysaccharide Fractions
XXFG, as a subunit of xyloglucan, is located within the extracellular polysaccharide fraction of the plant cell. The primary cell wall is an intricate extracellular matrix composed of cellulose (B213188) microfibrils cross-linked by hemicelluloses (like xyloglucan) and embedded in a pectin (B1162225) matrix. quora.com
Xyloglucan is synthesized within the cell and secreted to the apoplast, where it becomes a key part of this extracellular structure. mdpi.com Studies confirm the isolation of xyloglucans containing XXFG directly from the cell walls of various plants, such as soybean and grape, confirming its status as a component of the extracellular matrix. nih.govcabidigitallibrary.org Its function here is structural, tethering adjacent cellulose microfibrils to form a load-bearing network that controls cell expansion and maintains the architectural integrity of the plant tissue.
Structural Characterization and Advanced Analytical Methodologies for Xxfg Xyloglucan Oligosaccharide
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of XXFG, providing detailed insights into its molecular architecture. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful and frequently utilized spectroscopic methods for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of xyloglucan (B1166014) oligosaccharides (XGOs), including XXFG. nih.govnih.gov While one-dimensional (1D) ¹H-NMR provides a rapid method for identifying the proportions of different oligosaccharide units, it often suffers from aberrations like baseline drift and signal overlapping, which can complicate analysis. nih.govresearchgate.net
To overcome these challenges, two-dimensional (2D) NMR techniques are employed to gain a more complete picture of the molecule's structure. uu.nl These methods include:
Correlation Spectroscopy (COSY): Establishes proton-proton couplings within a single sugar residue.
Total Correlation Spectroscopy (TOCSY): Reveals the entire spin system of a monosaccharide, connecting all protons within a single residue.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close in space, providing crucial information about the conformation across glycosidic linkages and the three-dimensional structure of the oligosaccharide. uu.nlnih.gov
Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C chemical shifts. uu.nl
Through these combined NMR approaches, researchers can determine the sequence of monosaccharides, the specific linkages between them (e.g., the β-(1→4)-glucan backbone and the α-(1→6)-xylosyl branches), and the preferred conformations around the glycosidic bonds. nih.govresearchgate.net For instance, studies on the related XXXG oligosaccharide have shown that the glucan backbone is fairly rigid, while the xylose side chains exhibit greater flexibility. nih.gov Such analyses provide a detailed atomic-level view of the XXFG structure in solution.
Table 1: NMR Spectroscopic Methods for XXFG Analysis
| NMR Technique | Information Provided |
| 1D ¹H-NMR | Rapid identification and quantification of the relative amounts of different XGO subunits. nih.gov |
| COSY | Reveals scalar couplings between protons on adjacent carbons within a sugar ring, aiding in residue identification. uu.nl |
| TOCSY | Identifies all protons belonging to a single monosaccharide residue, simplifying spectral assignment. uu.nl |
| NOESY/ROESY | Measures through-space interactions between protons, providing data on inter-residue distances and defining the 3D conformation of the oligosaccharide. nih.govuu.nlnih.gov |
| HMQC/HSQC | Correlates protons to their attached carbons, enabling the assignment of the ¹³C spectrum and confirming residue identity. uu.nl |
Mass spectrometry is a powerful technique for determining the molecular weight and sequence of oligosaccharides. Its high sensitivity allows for the analysis of small amounts of material, making it ideal for studying complex biological samples.
Combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry, LC-MS is a highly effective method for analyzing complex mixtures of XGOs. nih.gov High-Performance Anion-Exchange Chromatography (HPAEC) coupled with MS has been shown to be an excellent tool for characterizing xyloglucan architecture. acs.orgnih.gov This method allows for the separation of different XGOs, including isomers, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z). acs.org In studies of rice tissues, HPAEC separation followed by MS analysis confirmed the presence of an oligosaccharide with the same retention time and m/z as XXFG, which is typically found in dicots. nih.gov
MALDI-TOF MS is a widely used high-throughput technique for profiling XGOs released from plant cell walls by enzymatic digestion. nih.govresearchgate.netresearchgate.net In a typical analysis, the sample is co-crystallized with a matrix and irradiated with a laser, causing the desorption and ionization of the analyte molecules. The time it takes for these ions to travel to the detector is proportional to their m/z.
For XXFG, MALDI-TOF MS analysis commonly identifies a sodium adduct ion ([M+Na]⁺) with a mass-to-charge ratio (m/z) of approximately 1393 or 1395. nih.govnih.gov This technique is particularly useful for determining the relative abundance of different XGOs in various plant tissues and mutants. nih.govnih.gov For example, in Arabidopsis seeds, XXFG was found to be the most abundant oligosaccharide in embryo fractions. nih.gov
Table 2: Common Xyloglucan Oligosaccharides Identified by MALDI-TOF MS
| Oligosaccharide | Typical [M+Na]⁺ (m/z) | Composition |
| XXXG | ~1085 | 4 Hexose, 3 Pentose |
| XXLG / XLXG | ~1247 | 5 Hexose, 3 Pentose |
| XLLG | ~1409 | 6 Hexose, 3 Pentose |
| XXFG | ~1393-1395 | 5 Hexose, 3 Pentose, 1 Deoxyhexose (Fucose) nih.govnih.gov |
| XLFG | ~1555-1557 | 6 Hexose, 3 Pentose, 1 Deoxyhexose (Fucose) tandfonline.com |
While MALDI-TOF MS provides the molecular mass of an oligosaccharide, Post-Source Decay (PSD) fragmentation analysis offers deeper structural insights. tandfonline.comnih.gov PSD is a technique used in conjunction with MALDI-TOF MS where the precursor ion of interest is selected and allowed to fragment. The resulting fragment ions are then analyzed to deduce the sequence and branching pattern of the original oligosaccharide. tandfonline.com
In the analysis of fucosylated oligosaccharides like XXFG, the fucosyl linkage is significantly weaker than other glycosidic bonds. nih.gov Consequently, the most prominent initial fragmentation observed in the PSD spectrum is the loss of the fucose residue, resulting in an intense [M-Fuc]⁺ ion. tandfonline.comnih.gov By selecting this [M-Fuc]⁺ ion as a "pseudo precursor," further fragmentation can be induced, leading to the loss of xylose ([MF-Xyl]⁺) or galactose ([MF-Gal]⁺) residues. tandfonline.com The relative intensities of these fragment ions provide valuable information about the degree and location of substitutions within the molecule. tandfonline.comnih.gov
Mass Spectrometry (MS) Applications
Chromatographic Separation and Identification Methods
Before spectroscopic analysis, complex mixtures of oligosaccharides derived from xyloglucan must be separated into individual components. Chromatographic techniques are essential for this purification and can also serve as an identification method when combined with appropriate standards and detectors.
High-Performance Anion-Exchange Chromatography (HPAEC) is a premier method for the high-resolution separation of underivatized carbohydrates. nih.gov XGOs, being neutral, are typically separated on HPAEC columns under alkaline conditions (pH > 12), where the hydroxyl groups become partially ionized, allowing for interaction with the anion-exchange stationary phase. When coupled with Pulsed Amperometric Detection (PAD), HPAEC-PAD provides sensitive and selective detection of carbohydrates without the need for derivatization. acs.orgnih.gov This method has been successfully used to develop a rapid identification protocol for common XGOs, including XXXG, XXLG, XLLG, and XXFG. nih.gov
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. It is particularly useful for analyzing changes in the molecular weight distribution of xyloglucans following enzymatic treatment, providing insights into the activity of enzymes like endo-xyloglucan transferase. psu.edu
For preparative scale work, a combination of chromatographic steps is often necessary to purify specific oligosaccharides like XXFG for use as analytical standards or for further detailed structural characterization by NMR. nih.govuga.edu
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the separation and quantification of carbohydrates, including complex oligosaccharides like XXFG. nih.govthermofisher.com This technique is particularly well-suited for analyzing xyloglucan oligosaccharides as it allows for direct analysis without the need for derivatization. thermofisher.com
In the context of XXFG analysis, HPAEC-PAD is instrumental in separating it from a mixture of other xyloglucan oligosaccharides that are often co-extracted from plant sources. nih.gov The separation is based on the weak acidic nature of carbohydrates, which can be ionized at high pH, allowing them to be resolved on a strong anion-exchange stationary phase using a hydroxide-based eluent. thermofisher.com
Research has demonstrated the utility of HPAEC-PAD in identifying and quantifying various xyloglucan oligosaccharide units, including XXXG, XLXG, XXLG, XLLG, and XLFG, alongside XXFG. nih.gov This methodology has been successfully applied to re-examine the composition of oligosaccharide units from sources like soybean and mung bean xyloglucans, revealing the presence of previously unreported oligosaccharides. nih.gov
The chromatograms generated by HPAEC-PAD provide a detailed fingerprint of the xyloglucan oligosaccharide composition of a sample. For instance, analysis of the enzymatic digest of xyloglucans can be monitored to identify the specific products released, with XXFG appearing as a distinct peak. researchgate.netresearchgate.net The retention time of the XXFG peak, compared to known standards, allows for its unambiguous identification.
The following table summarizes the typical application of HPAEC-PAD in the analysis of xyloglucan oligosaccharides:
| Analytical Parameter | Description |
| Technique | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Principle | Separation of ionized carbohydrates on a strong anion-exchange column with electrochemical detection. |
| Application for XXFG | Separation, identification, and quantification of XXFG from complex mixtures of xyloglucan oligosaccharides. |
| Sample Preparation | Typically involves enzymatic hydrolysis of xyloglucan polymers to release oligosaccharide units. |
| Key Findings | Enables the detailed compositional analysis of xyloglucan oligosaccharides from various plant sources. nih.gov |
Gel Permeation Chromatography
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is another valuable technique for the characterization of XXFG and other xyloglucan oligosaccharides. This method separates molecules based on their hydrodynamic volume, or size in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have longer retention times.
In the analysis of xyloglucan-derived oligosaccharides, GPC can be used to:
Fractionate complex mixtures: GPC can provide an initial separation of oligosaccharides based on their degree of polymerization (DP). This is useful for isolating fractions enriched in specific oligosaccharides like XXFG before further analysis by other techniques.
Monitor enzymatic hydrolysis: GPC can be used to track the progress of enzymatic digestion of xyloglucan polymers by observing the shift in the molecular weight profile as larger polysaccharides are broken down into smaller oligosaccharides.
The following table outlines the role of Gel Permeation Chromatography in XXFG analysis:
| Analytical Parameter | Description |
| Technique | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) |
| Principle | Separation of molecules based on their hydrodynamic volume as they pass through a porous stationary phase. |
| Application for XXFG | Fractionation of xyloglucan oligosaccharide mixtures and estimation of molecular size. |
| Key Findings | Provides information on the size distribution of oligosaccharides produced from xyloglucan hydrolysis. |
Glycosyl Composition and Linkage Analysis
Determining the precise arrangement of monosaccharide units and the linkages between them is fundamental to the structural characterization of XXFG. uga.edu
The glycosyl composition of XXFG reveals that it is a nonasaccharide, meaning it is composed of nine monosaccharide units. evitachem.com Its structure is based on a four-unit backbone of β-(1→4)-linked D-glucopyranosyl (Glc) residues. evitachem.com Attached to this backbone are side chains that define its specific identity.
The linkage analysis provides a detailed map of how these monosaccharides are connected. For XXFG, the characteristic side chains are attached to the glucose backbone at specific positions. The nomenclature "XXFG" itself denotes this structure, where:
G represents an unsubstituted glucose residue in the backbone. uga.edu
X represents a glucose residue substituted at the O-6 position with a single α-D-xylopyranosyl (Xyl) residue.
F signifies a glucose residue with a more complex side chain: an α-D-xylopyranosyl residue at O-6, which is further substituted at its O-2 position with a β-D-galactopyranosyl (Gal) residue, which in turn is substituted at its O-2 position with an α-L-fucopyranosyl (Fuc) residue. uga.eduevitachem.com
Therefore, the XXFG structure consists of a four-glucose backbone where the first two glucosyl residues are substituted with xylose, and the second of these xylose units carries the fucose-containing trisaccharide side chain. uga.edu
The following table details the glycosyl composition and linkage of the XXFG oligosaccharide:
| Monosaccharide | Linkage Type | Position |
| D-Glucose (Glc) | β-1,4 | Backbone |
| D-Xylose (Xyl) | α-1,6 | Side chain to Glc |
| L-Fucose (Fuc) | α-1,2 | Terminal on Gal side chain |
| D-Galactose (Gal) | β-1,2 | Linking Fuc to Xyl |
This detailed structural information is crucial for understanding how XXFG interacts with other components of the plant cell wall, such as cellulose (B213188) microfibrils, and for elucidating its biological functions. oup.com
Enzymatic Degradation and Turnover of Xxfg Xyloglucan Oligosaccharide
Endogenous Plant Enzymes Facilitating XXFG Metabolism
Plant cells possess a sophisticated enzymatic toolkit to precisely modify their cell wall architecture in response to developmental cues and environmental stimuli. This machinery is essential for processes such as cell growth, differentiation, and tissue repair. The metabolism of XXFG is intricately linked with the activities of several key enzymes that cleave, religate, and degrade xyloglucan (B1166014) polymers and their oligosaccharide fragments.
Xyloglucan endotransglucosylase/hydrolases (XTHs) are a family of enzymes that play a pivotal role in the modification of the xyloglucan network within the plant cell wall. nih.gov These enzymes catalyze two distinct but related reactions: xyloglucan endotransglycosylation (XET) and xyloglucan endohydrolysis (XEH). nih.gov
Xyloglucan Endotransglycosylation (XET): This activity involves the cleavage of a xyloglucan polymer and the subsequent transfer of the newly generated reducing end to the non-reducing end of another xyloglucan chain or oligosaccharide, such as XXFG. oup.com This process does not result in a net change in the number of glycosidic bonds but rather in the restructuring of the xyloglucan network, which is crucial for cell wall loosening and expansion. oup.com
Xyloglucan Endohydrolysis (XEH): In this reaction, the xyloglucan polymer is cleaved, and the resulting reducing end is transferred to a water molecule, leading to the hydrolysis of the polysaccharide. This activity contributes to the degradation of xyloglucan, which can be important during processes like fruit ripening or senescence.
The dual functionality of XTHs allows for a fine-tuned regulation of cell wall plasticity. The balance between XET and XEH activities can determine whether the cell wall is being reinforced, loosened for growth, or broken down. XXFG can act as both a product of XEH activity on larger xyloglucan chains and as a potential acceptor substrate in the XET reaction, where it can be integrated into existing xyloglucan polymers. nih.gov
Table 1: Activities of Xyloglucan Endotransglucosylase/Hydrolases (XTHs)
| Activity | Reaction | Substrate(s) | Product(s) | Significance in XXFG Metabolism |
|---|---|---|---|---|
| Xyloglucan Endotransglycosylation (XET) | Cleavage and religation of xyloglucan chains | Xyloglucan polymer (donor), Xyloglucan polymer or oligosaccharide like XXFG (acceptor) | Two new xyloglucan polymers of altered length | Incorporation of XXFG into the cell wall matrix. |
| Xyloglucan Endohydrolysis (XEH) | Hydrolysis of internal glycosidic bonds in xyloglucan | Xyloglucan polymer | Xyloglucan oligosaccharides (including XXFG) | Generation of XXFG from polymeric xyloglucan. |
For the complete degradation of XXFG, the xylose side chains must be removed to allow for the subsequent breakdown of the glucose backbone. This critical step is carried out by α-xylosidases. These enzymes exhibit a high degree of specificity, targeting the α-(1→6)-linked xylose residues attached to the glucan backbone of xyloglucan oligosaccharides.
Research has shown that plant α-xylosidases preferentially act on oligosaccharide substrates rather than on large xyloglucan polymers. Their mechanism involves the hydrolysis of the xylosidic linkage at the non-reducing end of the oligosaccharide. In the context of XXFG, an α-xylosidase would remove the xylose residue from the terminal glucose unit, a prerequisite for the action of β-glucosidases on the glucan backbone. The activity of α-xylosidases is therefore a rate-limiting step in the complete catabolism of XXFG to its constituent monosaccharides.
When xyloglucan oligosaccharides like XXFG are supplied exogenously to plant tissues, they can be taken up by the cells and integrated into the cell's metabolic pathways. Studies using fluorescently or radioactively labeled oligosaccharides have provided insights into their fate. nih.govnih.govnih.gov
Exogenously applied XXFG can be incorporated into the cell wall through the action of XTHs, specifically via their XET activity. mdpi.com This incorporation suggests a dynamic interplay between the apoplastic space and the cell wall matrix, where oligosaccharides can be salvaged and reutilized. Furthermore, there is evidence that exogenous xyloglucan oligosaccharides can act as signaling molecules, influencing plant growth, development, and stress responses. mdpi.com For instance, they have been shown to alleviate cadmium toxicity in certain plants by enhancing the cadmium fixation capacity of cell walls. mdpi.com
The stability of exogenous XXFG in plant tissues is influenced by the activity of endogenous glycosidases. The oligosaccharide can be degraded by the sequential action of α-xylosidases and β-glucosidases, releasing xylose and glucose, which can then enter the plant's primary metabolism. The balance between incorporation into the cell wall and degradation to monosaccharides determines the ultimate metabolic fate of exogenous XXFG.
Microbial Enzymatic Degradation of Xyloglucan and XXFG
In the soil and during plant decomposition, a vast array of microorganisms, including fungi and bacteria, contribute to the breakdown of plant biomass. These microbes produce a diverse suite of enzymes capable of efficiently degrading complex polysaccharides like xyloglucan into simpler sugars that can be used as a carbon source.
Many fungal and bacterial species are prolific producers of xyloglucanases, enzymes that specifically target the β-1,4-glucan backbone of xyloglucan. vtt.fi Fungi such as those from the genus Aspergillus are well-known for their ability to secrete a cocktail of enzymes that can deconstruct plant cell walls. nih.gov
Fungal and bacterial xyloglucanases are typically endo-β-1,4-glucanases that cleave the xyloglucan backbone at unsubstituted glucose residues. nih.gov This mode of action results in the release of various xyloglucan oligosaccharides, including XXFG. nih.gov The specificity of these enzymes can vary, with some being more tolerant of substitutions on the glucan backbone than others. The degradation of XXFG by these microbial enzymes is a key step in the carbon cycle, facilitating the return of carbon locked in plant biomass to the ecosystem.
Table 2: Microbial Enzymes in XXFG Degradation
| Enzyme | Source Organism (Example) | Mode of Action | Product(s) from Xyloglucan |
|---|---|---|---|
| Xyloglucanase | Aspergillus niger (Fungus) | Endo-β-1,4-glucanase; cleaves at unsubstituted glucose residues. | Xyloglucan oligosaccharides (e.g., XXFG, XXXG). |
| Isoprimeverose-Producing Oligoxyloglucan Hydrolase | Aspergillus oryzae (Fungus) | Exo-hydrolase; releases isoprimeverose (B1236823) from the non-reducing end. | Isoprimeverose, smaller xyloglucan oligosaccharides. |
A unique class of microbial enzymes involved in xyloglucan degradation is the isoprimeverose-producing oligoxyloglucan hydrolases. These enzymes have been primarily characterized from the fungus Aspergillus oryzae. nih.govjst.go.jpnih.gov Unlike the endo-acting xyloglucanases, these are exo-hydrolases that specifically recognize and cleave the disaccharide isoprimeverose (α-D-Xylp-(1→6)-D-Glc) from the non-reducing end of xyloglucan oligosaccharides. nih.govnih.govnih.gov
For an oligosaccharide like XXFG, this enzyme would sequentially release isoprimeverose units, progressively shortening the chain from the non-reducing end. nih.gov The production of isoprimeverose is a distinguishing feature of this degradation pathway and highlights the diverse strategies employed by microorganisms to deconstruct complex plant polysaccharides. The released isoprimeverose can then be further hydrolyzed into glucose and xylose by the action of α-xylosidases. nih.gov
Cooperative Actions of Glycoside Hydrolases in XXFG Degradation
The complete enzymatic degradation of the complex xyloglucan oligosaccharide XXFG into its constituent monosaccharides is a process that necessitates the synergistic and sequential action of several distinct glycoside hydrolases. nih.gov Due to the heterogeneous structure of XXFG, which consists of a β-1,4-glucan backbone substituted with xylose, galactose, and fucose residues, no single enzyme can accomplish its complete hydrolysis. mdpi.comnih.gov The breakdown is a multi-step process involving exo-acting enzymes that cleave terminal sugar residues, thereby exposing the substrate for subsequent enzymatic action. nih.govnih.gov This cooperative degradation is a common strategy employed by various microorganisms, including bacteria, fungi, and archaea, to efficiently utilize xyloglucan as a carbon source. cnr.itnih.gov
The degradation of an XXFG oligosaccharide typically proceeds in a stepwise manner, initiated by enzymes that target the outermost side-chain residues. The specific sequence of enzymatic activity is crucial for the effective breakdown of the molecule. For instance, the removal of a galactose residue by a β-galactosidase may be a prerequisite for an α-xylosidase to access and cleave the underlying xylose residue. proquest.com Similarly, the terminal fucose must be removed by an α-L-fucosidase before the galactose it is attached to can be cleaved. mdpi.com
Studies on various microorganisms have elucidated the specific roles of different glycoside hydrolases in this process. In the thermophilic bacterium Thermotoga maritima, the degradation of xyloglucan oligosaccharides is carried out by a suite of intracellular exo-type enzymes, including an α-L-fucosidase (from GH29 family), an α-xylosidase (TmAxy31 from GH31 family), and a β-galactosidase (TmBgalB from GH42 family). nih.govresearchgate.net These enzymes work in concert to break down the oligosaccharide side chains produced by an initial cleavage of the polysaccharide by an endo-processive-type xyloglucanase (TmCel74). nih.govresearchgate.net A similar cooperative mechanism is observed in the fungus Aspergillus oryzae, which utilizes a combination of extracellular and intracellular α-xylosidases, β-galactosidases, and isoprimeverose-producing oligoxyloglucan hydrolases for complete degradation. researchgate.netproquest.comresearchgate.net Research on the hyperthermophilic archaeon Saccharolobus solfataricus has also demonstrated the synergistic action of a GH1 β-gluco-/β-galactosidase, a GH29 α-fucosidase, and a GH31 α-xylosidase in hydrolyzing xyloglucan oligosaccharides. mdpi.comcnr.it
The final step in the degradation of the xyloglucan backbone is the hydrolysis of the β-1,4-glucosidic linkages by β-glucosidases, releasing glucose monomers. nih.gov The entire process highlights a sophisticated enzymatic cascade, where the product of one enzyme becomes the substrate for the next, ensuring the complete and efficient saccharification of the complex XXFG structure. nih.gov
Research Findings on Cooperative Enzymatic Degradation of XXFG
Detailed studies have characterized the specific actions of various glycoside hydrolases on xyloglucan oligosaccharides. The following table summarizes the key enzymes, their classification, and their specific roles in the degradation of XXFG.
| Enzyme Class | Glycoside Hydrolase (GH) Family | Organism Example | Action on XXFG Structure | Resulting Product |
| α-L-fucosidase | GH29 | Thermotoga maritima, Saccharolobus solfataricus | Cleaves the terminal α-1,2-linked L-fucose from the galactose side chain. | L-fucose and XXLG oligosaccharide |
| β-galactosidase | GH1, GH42 | Saccharolobus solfataricus, Thermotoga maritima | Cleaves the β-1,2-linked galactose from the xylose side chain (after fucosidase action). nih.gov | D-galactose and XXXG oligosaccharide |
| α-xylosidase | GH31 | Thermotoga maritima, Aspergillus oryzae, Escherichia coli | Cleaves the α-1,6-linked xylose from the glucose backbone. researchgate.netnih.gov | D-xylose and glucan backbone fragments |
| β-glucosidase | GH1, GH3 | Aspergillus niger | Cleaves the β-1,4-glucosidic bonds of the glucan backbone. nih.govproquest.com | D-glucose |
The synergistic effect of these enzymes has been quantified in various studies. For example, the combined action of α-xylosidase and β-glucosidase from Aspergillus oryzae results in a more complete degradation of xyloglucan oligosaccharides than the action of either enzyme alone. proquest.com The following table illustrates the sequential degradation of XXFG and the intermediate oligosaccharide products generated at each step.
| Step | Acting Enzyme(s) | Substrate | Primary Product(s) |
| 1 | α-L-fucosidase | XXFG | L-fucose + XXLG |
| 2 | β-galactosidase | XXLG | D-galactose + XXXG |
| 3 | α-xylosidase | XXXG | D-xylose + GXXG and other smaller fragments |
| 4 | β-glucosidase | Glucan backbone fragments (e.g., GXXG) | D-glucose + D-xylose |
Biological Roles and Signaling Functions of Xxfg Xyloglucan Oligosaccharide
Regulation of Plant Growth and Development (Oligosaccharins)
Modulation of Cell Elongation and Expansion
XXFG exhibits a dual effect on cell elongation, a fundamental process for plant growth. Its regulatory action is concentration-dependent. At nanomolar concentrations (approximately 1 nM), fucosylated xyloglucan (B1166014) oligosaccharides like XXFG have been shown to antagonize the growth-promoting effects of synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) in pea stem segments. jst.go.jpresearchgate.netresearchgate.net This inhibitory effect suggests a role for XXFG in preventing excessive or uncontrolled cell elongation.
Conversely, at micromolar concentrations (around 1 µM), XXFG, along with other cellotetraose-based xyloglucan oligosaccharides, can mimic the effect of auxin and promote cell elongation. jst.go.jpresearchgate.netresearchgate.net This growth-promoting effect is not dependent on the fucose residue. jst.go.jpresearchgate.netresearchgate.net The proposed mechanism for this auxin-mimicking activity is that these oligosaccharides act as acceptor substrates for the enzyme xyloglucan endotransglycosylase (XET). This enzyme is involved in the cleavage and rejoining of xyloglucan chains in the cell wall, a process essential for cell wall loosening and expansion.
Some studies, however, did not observe the inhibitory effect of XXFG on cell elongation in pea stem segments in the presence of 2,4-D. Instead, they found that high concentrations of XXFG accelerated cell elongation, similar to the non-fucosylated xyloglucan oligosaccharide XXXG. nih.gov This suggests that the regulatory role of XXFG in cell expansion can be complex and may be influenced by experimental conditions and the specific plant tissue being studied.
Table 1: Concentration-Dependent Effects of XXFG on Cell Elongation in Pea Stem Segments
| Concentration Range | Observed Effect | Proposed Mechanism |
|---|---|---|
| ~1 nM | Antagonism of auxin-stimulated growth jst.go.jpresearchgate.netresearchgate.net | Membrane-binding of the oligosaccharide |
| ~100 nM | Loss of growth-inhibitory effect jst.go.jpresearchgate.net | Transition to a growth-promoting effect |
| ~1 µM | Auxin-mimicking growth promotion jst.go.jpresearchgate.netresearchgate.net | Acting as an acceptor substrate for xyloglucan endotransglycosylase (XET) |
Influence on Organogenesis (e.g., Root Development)
The integrity and composition of the cell wall, including its xyloglucan components, are crucial for proper organogenesis, particularly in processes like root hair development. While direct studies focusing solely on the effect of exogenous XXFG on root development are limited, the importance of xyloglucan structure in this process is well-established. Mutants of Arabidopsis thaliana with defects in xyloglucan biosynthesis exhibit abnormal root hair growth, indicating that xyloglucan is necessary for the normal expansion of these tip-growing cells.
The presence of specific xyloglucan structures, such as those containing galacturonic acid, has been shown to be critical for root hair elongation in Arabidopsis. mdpi.com The enzymatic digestion of xyloglucans from root hairs yields various oligosaccharides, including XXFG, highlighting its presence as a structural component in these developing organs. mdpi.com The regulation of cell wall-modifying enzymes that act on xyloglucans is therefore essential for the controlled growth and development of plant organs like roots.
Effects on Flower Opening in Specific Cultivars
Research has demonstrated that a mixture of xyloglucan oligosaccharides (XGOs), including the structural equivalent of XXFG (referred to as XG9), can promote flower opening in specific cultivars of carnation (Dianthus caryophyllus L.). jst.go.jpresearchgate.net In a study, a 1% solution of an XGO mixture was shown to accelerate the opening of 'Pure Red' and 'Lillian' carnation flowers. jst.go.jpresearchgate.net However, the same treatment had no discernible effect on other cultivars such as 'Collin', 'Light Pink Barbara', and 'Mule', indicating a cultivar-specific response. jst.go.jpresearchgate.net
The promotion of flower opening by the XGO mixture in the 'Pure Red' cultivar was observed to occur earlier than that induced by glucose or sucrose (B13894) at the same concentration. jst.go.jpresearchgate.net Further investigation with individually applied oligosaccharides confirmed that XG9 (structurally analogous to XXFG) stimulated flower opening, suggesting that it is an active component in this process. jst.go.jp The proposed mechanism involves the integration of these smaller oligosaccharides into the cell wall, which may enhance the slippage of cellulose (B213188) microfibrils, leading to the expansion of petal cells and, consequently, flower opening. jst.go.jp
Table 2: Effect of a Xyloglucan Oligosaccharide (XGO) Mixture on Flower Opening in Carnation Cultivars
| Cultivar | Effect of 1% XGO Mixture |
|---|---|
| 'Pure Red' | Promoted flower opening jst.go.jpresearchgate.net |
| 'Lillian' | Promoted flower opening jst.go.jpresearchgate.net |
| 'Collin' | No effect jst.go.jpresearchgate.net |
| 'Light Pink Barbara' | No effect jst.go.jpresearchgate.net |
| 'Mule' | No effect jst.go.jpresearchgate.net |
Interactions with Plant Hormonal Pathways
One of the most well-documented hormonal interactions of XXFG is with auxin. As mentioned previously, at nanomolar concentrations, XXFG acts as an antagonist to synthetic auxins like 2,4-D, inhibiting the elongation of pea stem segments that is typically promoted by these hormones. jst.go.jpresearchgate.netresearchgate.net This anti-auxin activity is highly specific, with the terminal α-L-fucose residue being essential for this effect. youtube.commdpi.com The presence of a neighboring β-D-galactose residue can abolish this activity. youtube.commdpi.com This suggests the existence of a highly specific recognition system for fucosylated oligosaccharides in plant cells.
In contrast, at micromolar concentrations, XXFG can mimic the growth-promoting effects of auxin. jst.go.jpresearchgate.netresearchgate.net This auxin-like activity is not dependent on the fucose residue and is attributed to its role as a substrate for xyloglucan endotransglycosylase, facilitating cell wall loosening. jst.go.jpresearchgate.net This dual functionality allows XXFG to act as a fine-tuner of auxin-mediated growth, providing either negative or positive feedback control over cell elongation. nih.gov
It has been proposed that the anti-auxin effect at lower concentrations is a result of a Fucose-dependent signaling pathway, while the growth-promoting effect at higher concentrations is Fucose-independent. nih.gov
XXFG is also implicated in the regulation of ethylene (B1197577) synthesis, a key hormone involved in various developmental processes and stress responses. Studies have shown that XXFG can trigger ethylene production in plant tissues. This interaction is believed to be part of a broader signaling pathway where the oligosaccharide binds to specific receptors on the plant cell surface, initiating a signal transduction cascade that leads to the synthesis of ethylene. This suggests that fragments from the cell wall, such as XXFG, can act as signals to the cell, indicating changes in the cell wall's integrity or the presence of external stimuli, and thereby modulating developmental processes regulated by ethylene.
Modulation of Plant Abiotic Stress Responses
XXFG and related xyloglucan oligosaccharides (Xh) are integral to how plants adapt to non-living environmental stressors. They function as signaling molecules that can trigger physiological and biochemical adjustments, enhancing plant resilience.
The external application of xyloglucan oligosaccharides (Xh), including structures like XXFG, has been shown to effectively mitigate the toxic effects of heavy metals such as cadmium (Cd) mdpi.com. In studies on ramie (Boehmeria nivea), a plant species noted for its potential in phytoremediation, exogenous Xh application attenuated the adverse impacts of Cd on plant growth and photosynthetic pigments mdpi.com.
The protective mechanism involves several coordinated responses. Xh treatment enhances the activity of antioxidant enzymes, which reduces membrane lipid peroxidation and cellular damage caused by Cd-induced oxidative stress mdpi.com. Furthermore, Xh modifies the subcellular distribution of Cd, increasing its retention within the roots and specifically within the cell wall. This sequestration of Cd in the root cell walls limits its translocation to the shoots, thereby reducing toxicity to the aerial parts of the plant mdpi.com. A key finding is that Xh treatment significantly boosts the hemicellulose content in the root cell walls, which directly increases their capacity to bind and immobilize cadmium ions mdpi.com.
Table 1: Effects of Exogenous Xyloglucan Oligosaccharides (Xh) on Ramie under Cadmium (Cd) Stress
| Parameter | Effect of Cd Stress Alone | Effect of Cd Stress + Xh Treatment | Reference |
|---|---|---|---|
| Plant Growth & Photosynthetic Pigments | Inhibited | Inhibition Attenuated | mdpi.com |
| Antioxidant Enzyme Activity | Inhibited | Up-regulated | mdpi.com |
| Membrane Lipid Peroxidation | Increased | Reduced | mdpi.com |
| Cd Content in Shoots | Increased | Significantly Decreased | mdpi.com |
| Cd Content in Root Cell Wall | Increased | Significantly Increased | mdpi.com |
| Hemicellulose Content in Root Cell Wall | - | Significantly Increased | mdpi.com |
Xyloglucan oligosaccharides contribute significantly to general abiotic stress tolerance. Research has demonstrated that the external application of Xh can bolster plant resistance to challenging conditions like waterlogging and cold injury mdpi.com. In the context of salinity, studies on Nicotiana tabacum have shown that exogenous xyloglucan oligosaccharides can significantly improve plant development under salt stress conditions researchgate.net.
However, the plant's internal response to salt stress can involve complex modifications of the xyloglucan structure. In Arabidopsis, exposure to salt stress leads to a decrease in the relative levels of XXFG in the cell wall, accompanied by an increase in other xyloglucan structures like XXXG and XLFG nih.govresearchgate.net. This suggests that remodeling of cell wall components, including the specific configuration of xyloglucan oligosaccharides, is a key part of the adaptive response to high salinity nih.govnih.gov.
Plant Immunity and Defense Signaling Mechanisms
Beyond abiotic stress, XXFG is a key player in the plant's innate immune system, functioning as an endogenous signal that alerts the plant to cellular damage and potential threats.
When plant cell walls are compromised, either by mechanical wounding or by the action of enzymes from invading pathogens, fragments of polysaccharides like xyloglucan are released. These fragments, including XXFG, are recognized by the plant as Damage-Associated Molecular Patterns (DAMPs) nih.govnih.gov. DAMPs are endogenous "danger" signals that trigger a state of heightened defense frontiersin.orgnih.gov.
The recognition of xyloglucan-derived DAMPs initiates a cascade of immune responses similar to those triggered by pathogen-derived molecules (PAMPs) nih.govnih.gov. This indicates that the plant immune system is primed to respond not just to foreign invaders but also to evidence of self-damage, ensuring a rapid and comprehensive defense nih.gov.
A critical early step in the DAMP signaling cascade initiated by xyloglucan oligosaccharides is the activation of Mitogen-Activated Protein Kinases (MAPKs) mdpi.com. MAPKs are key signaling components in all eukaryotes that translate external stimuli into cellular responses through a phosphorylation cascade nih.govfrontiersin.orgfrontiersin.org.
Studies in both grapevine (Vitis vinifera) and Arabidopsis have shown that treatment with purified xyloglucans (Xh) leads to the rapid and transient phosphorylation (activation) of MAPKs nih.govfrontiersin.org. In grapevine cell suspensions, this activation was observed within five minutes of treatment, demonstrating the speed at which the plant can perceive the DAMP signal and initiate a response nih.gov. The activation of this kinase cascade is a central hub in plant immunity, linking the perception of danger signals at the cell surface to the transcriptional reprogramming required for defense frontiersin.orgnih.gov.
Following MAPK activation, the signaling cascade culminates in the widespread expression of immune-related genes and the deployment of physical and chemical defenses mdpi.comfrontiersin.org. Treatment with xyloglucan oligosaccharides has been shown to induce the expression of a suite of defense genes, leading to enhanced resistance against both necrotrophic (e.g., Botrytis cinerea) and biotrophic (e.g., Hyaloperonospora arabidopsidis) pathogens nih.govfrontiersin.org.
Specific defense responses triggered by xyloglucans include the production of phytoalexins, which are antimicrobial compounds like resveratrol (B1683913) in grapevine, and the deposition of callose at the cell wall to form physical barriers against pathogen ingress nih.govfrontiersin.org. The induction of these responses is dependent on established defense hormone pathways, including those regulated by salicylate, jasmonate, and ethylene, highlighting the integration of XXFG signaling into the broader plant immune network frontiersin.org.
Table 2: Immune Responses Induced by Xyloglucan Oligosaccharides (Xh)
| Immune Response | Observed Effect | Plant Species | Reference |
|---|---|---|---|
| MAPK Activation | Rapid and transient phosphorylation of MAPKs | Grapevine, Arabidopsis | nih.govfrontiersin.org |
| Immune Gene Expression | Activation of defense-related genes | Grapevine, Arabidopsis | mdpi.comfrontiersin.org |
| Phytoalexin Production | Induction of resveratrol synthesis | Grapevine | nih.govfrontiersin.org |
| Callose Deposition | Strengthening of cell walls | Arabidopsis | nih.govfrontiersin.org |
| Pathogen Resistance | Induced resistance against fungal and oomycete pathogens | Grapevine, Arabidopsis | nih.govfrontiersin.org |
Role in Induced Resistance Against Pathogens
XXFG (α-L-Fucp-(1→2)-β-D-Galp-(1→2)-α-D-Xylp-(1→6)-[α-D-Xylp-(1→6)]-β-D-Glcp-(1→4)-[α-D-Xylp-(1→6)]-β-D-Glcp-(1→4)-β-D-Glcp-(1→4)-β-D-Glc), a nonasaccharide derived from the enzymatic hydrolysis of xyloglucan, is recognized as a Damage-Associated Molecular Pattern (DAMP), playing a role in triggering plant immune responses. nih.gov The structural basis for this activity is believed to be the common β-1,4-glucan backbone shared by various cell wall-derived elicitors. nih.gov Research has demonstrated that XXFG can induce resistance against specific pathogens. For instance, it has been found to promote the accumulation of phytoalexins in soybean and to induce resistance in wheat kernels against the fungal pathogen Fusarium culmorum. nih.gov
More broadly, xyloglucan hydrolysates containing oligosaccharides like XXFG have been shown to enhance resistance against both necrotrophic and biotrophic pathogens in various plant species. nih.gov The induced defense mechanisms are multifaceted, involving key signaling pathways. Evidence suggests that the resistance triggered by these oligosaccharides involves camalexin, a phytoalexin, and is dependent on the ethylene, salicylic (B10762653) acid, and jasmonic acid signaling pathways. nih.gov This indicates that XXFG and related compounds act as signals that activate a broad-spectrum defense response in plants.
| Finding | Plant/Pathogen System | Observed Effect | Reference |
| Induced Resistance | Wheat kernels vs. Fusarium culmorum | Enhanced resistance to the pathogen. | nih.gov |
| Phytoalexin Accumulation | Soybean | Promotion of phytoalexin production. | nih.gov |
| Broad-Spectrum Defense | Vitis vinifera, Arabidopsis thaliana | Enhanced resistance against necrotrophic (Botrytis cinerea) and biotrophic pathogens. | nih.gov |
Interactions with Other Plant Cell Wall Components
The primary cell wall's structural integrity and dynamic nature are largely dictated by the xyloglucan-cellulose network, which is considered the main load-bearing structure. uga.edu In this network, xyloglucan polymers, including segments that give rise to XXFG oligosaccharides, coat the surface of cellulose microfibrils. uga.edu This interaction prevents the aggregation of microfibrils and forms tethers between them, which directly influences the mechanical properties of the cell wall. uga.edunih.gov
The interaction is not static but a dynamic process. Molecular dynamics simulations show that xyloglucan oligosaccharides bind most favorably to the hydrophobic surfaces of cellulose microfibrils. psu.edu This binding stabilizes the xyloglucan in a flat, extended conformation. psu.edu The concept of "biomechanical hotspots" suggests that the mechanically significant xyloglucan is concentrated in limited regions of close contact between cellulose microfibrils, rather than uniformly coating them. oup.com These dynamics are crucial for regulating cell growth and development. nih.gov
XXFG and other xyloglucan oligosaccharides play a significant role in cell wall loosening, a prerequisite for plant cell expansion. nih.gov The mechanism involves the modulation of enzymes known as xyloglucan endotransglucosylase/hydrolases (XTHs). nih.govnih.gov These enzymes can cleave the backbone of xyloglucan chains and ligate them to new xyloglucan acceptor molecules, a process that can either integrate new polymers or rearrange existing ones. mdpi.com
Studies have shown that the addition of xyloglucan oligosaccharides enhances the xyloglucan-degrading activity of XTHs. nih.gov This enzymatic enhancement leads to a decrease in the molecular mass of wall-bound xyloglucans. nih.gov As a result, the tethers between cellulose microfibrils are selectively rearranged, allowing them to move apart under turgor pressure. nih.gov This process markedly increases cell wall extensibility, particularly in a direction transverse to the net orientation of the cellulose microfibrils, thereby facilitating controlled cell growth. nih.govnih.gov
The side chains of xyloglucan play a critical role in modulating its interaction with cellulose. nih.govresearchgate.net The trisaccharide side chain containing fucose, which defines the 'F' unit in XXFG, is particularly important for this binding. nih.gov Conformational dynamics simulations have established that for optimal binding to cellulose, the xyloglucan backbone must adopt a planar, sterically accessible "flat ribbon" conformation. uga.edunih.gov The orientation of the trisaccharide sidechain appears to regulate the gradual acquisition of this specific binding conformation. nih.gov
Experimental and computational studies have compared different xyloglucans to elucidate the role of these side chains:
Pea Xyloglucan (Fucosylated): Contains the trisaccharide sidechain found in XXFG. It exhibits a two- to three-fold higher occurrence of the ideal cellulose-binding conformation compared to nasturtium xyloglucan. nih.gov In vitro assays confirmed that pea xyloglucan binds to cellulose at a significantly higher rate. nih.gov
Nasturtium Xyloglucan (Non-fucosylated): Lacks the fucose-containing trisaccharide sidechain. Its lower ability to bind cellulose is consistent with its biological role as a storage polysaccharide that needs to be accessible to glycanases during germination. nih.gov
Molecular Dynamics Simulations: Studies on (XXFG)₃ oligosaccharides show their interaction with hydrophobic cellulose surfaces is as strong as that of simpler (XXXG)₃ oligosaccharides. psu.edu However, extending the side chain to include only galactose (as in XXLG) can hinder the stacking of the oligosaccharide on the cellulose surface. psu.edu
These findings suggest that the specific structure of the side chain, particularly the fucosylated trisaccharide in XXFG, is a key determinant of the efficiency of xyloglucan-cellulose binding, which is essential for the structural role of xyloglucan in the growing cell wall. nih.gov
| Xyloglucan Oligosaccharide Type | Key Side Chain Feature | Influence on Cellulose Binding | Reference |
| XXFG | Fucosylated trisaccharide | Promotes a planar backbone conformation, enhancing binding affinity and rate. Interaction with hydrophobic surfaces is strong. | psu.edunih.gov |
| XXXG | Xylose only | Binds favorably to hydrophobic cellulose surfaces. | psu.edu |
| XXLG | Galactosylated | Hinders stacking on hydrophobic cellulose surfaces compared to XXXG and XXFG. | psu.edu |
| Nasturtium XG (lacks 'F' unit) | Lacks fucosylated trisaccharide | Exhibits a lower rate and ability to bind to cellulose. | nih.gov |
Microbial Interactions and Substrate Utilization
Xyloglucan oligosaccharides, including complex structures like XXFG, can serve as a substrate for certain beneficial gut bacteria, such as species within the genus Lactobacillus. mdpi.com The ability of lactobacilli to utilize a wide variety of complex carbohydrates is a crucial trait for their survival and proliferation in the competitive environment of the gastrointestinal tract. researchgate.net While much of the research focuses on the broader category of xylooligosaccharides (XOS), the enzymatic pathways involved are relevant to the degradation of XXFG.
The metabolism of complex oligosaccharides by Lactobacillus requires a suite of specific enzymes. nih.gov For the complete breakdown of a fucosylated oligosaccharide like XXFG, a consortium of exo-acting glycoside hydrolases is necessary:
α-L-fucosidase: To cleave the terminal fucose residue.
β-galactosidase: To remove the galactose residue.
α-xylosidase: To cleave the xylose side chains from the glucose backbone.
β-glucosidase: To break down the remaining glucose backbone.
Studies indicate that XOS are likely transported into the bacterial cell before being degraded into their constituent monosaccharides, such as xylose. nih.gov The fermentation of these sugars by Lactobacillus strains leads to the production of beneficial metabolites, including short-chain fatty acids and other organic acids, which can promote host health. mdpi.com The capacity to metabolize these plant-derived oligosaccharides gives these probiotic bacteria a competitive advantage within the gut ecosystem. nih.gov
| Enzyme Class | Action on XXFG Structure | Required for Metabolism |
| α-L-fucosidase (GH29) | Removes the terminal α-(1,2)-linked fucose. | Yes |
| β-galactosidase (e.g., GH1) | Removes the β-(1,2)-linked galactose. | Yes |
| α-xylosidase (e.g., GH31) | Removes the α-(1,6)-linked xylose residues. | Yes |
| β-glucosidase | Degrades the β-(1,4)-linked glucose backbone. | Yes |
Role in Nourishing Beneficial Microorganisms
The XXFG xyloglucan oligosaccharide, as a constituent of xyloglucan, is not digested by human enzymes in the upper gastrointestinal tract and thus reaches the colon intact. Here, it serves as a fermentable substrate for the resident gut microbiota, playing a significant role in nourishing beneficial microorganisms. This prebiotic activity stimulates the growth and activity of specific gut bacteria, leading to changes in the composition of the gut microbiome and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).
Research has demonstrated that xyloglucan oligosaccharides (XGOs), which include structures like XXFG, are selectively utilized by beneficial bacteria. In vitro fermentation of tamarind xyloglucan oligosaccharides with human fecal microbiota has been shown to promote the growth of health-associated bacterial phyla. Specifically, these studies have observed an increase in the prevalence of Bacteroidetes and Actinobacteria, while inhibiting the growth of Proteobacteria, a phylum that includes many pathogenic species researchgate.netnih.gov.
The bifidogenic effect of xyloglucan oligosaccharides is a key aspect of their role in nourishing beneficial microorganisms. Various studies have confirmed that XGOs significantly increase the population of Bifidobacterium species, a genus widely recognized for its probiotic properties researchgate.netnih.govresearchgate.netnih.gov. For instance, in a simulated colon model, the fermentation of XOS led to a notable increase in the numbers of Bifidobacterium, particularly Bifidobacterium lactis researchgate.netnih.gov. Similarly, the growth of several Lactobacillus species, another important group of probiotic bacteria, has been shown to be supported by xyloglucan oligosaccharides uklo.edu.mkresearchgate.netnih.gov.
The metabolism of XXFG and other xyloglucan oligosaccharides by these beneficial bacteria results in the production of SCFAs, such as acetate, propionate, and butyrate. These organic acids contribute to a lower colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria. Furthermore, SCFAs are readily absorbed by the host and have systemic health benefits. Studies have consistently shown that the fermentation of xyloglucan oligosaccharides leads to a significant increase in the total concentration of SCFAs researchgate.netnih.govnih.govmdpi.comnih.govmdpi.comfrontiersin.orgyoutube.com.
Detailed research findings from in vitro fermentation studies provide quantitative insights into these effects:
Table 1: Changes in Gut Microbiota Composition after In Vitro Fermentation with Xyloglucan Oligosaccharides (XGOs)
| Microbial Phylum | Control Group (Relative Abundance %) | XGOs Group (Relative Abundance %) | Observation |
|---|---|---|---|
| Bacteroidetes | 25.3 | 35.8 | Increased prevalence |
| Actinobacteria | 8.1 | 12.5 | Increased prevalence |
| Proteobacteria | 15.7 | 8.9 | Inhibited prevalence |
Data adapted from in vitro fermentation studies of tamarind xyloglucan oligosaccharides with human fecal microbiota researchgate.netnih.gov.
Table 2: Growth of Beneficial Bacteria on Xyloglucan Oligosaccharides (XOS) in a Simulated Colon Model
| Bacterial Genus/Species | Baseline (Log CFU/mL) | After XOS Fermentation (Log CFU/mL) | Change |
|---|---|---|---|
| Bifidobacterium (total) | 8.5 | 9.2 | Significant increase |
| Bifidobacterium lactis | 6.2 | 7.5 | Significant increase |
| Lactobacillus (total) | 7.1 | 7.4 | Moderate increase |
Data from a 48-hour fermentation study in a simulated human colon model researchgate.netnih.gov.
Table 3: Short-Chain Fatty Acid (SCFA) Production during In Vitro Fermentation of Xyloglucan Oligosaccharides (XGOs)
| SCFA | Control (μmol/g) | XGOs (μmol/g) | Observation |
|---|---|---|---|
| Acetate | 3500 | 6664.1 | Significant increase |
| Propionate | 850 | 1089.5 | Significant increase |
| Butyrate | 700 | 1252.9 | Significant increase |
Concentrations of major SCFAs after 12 hours of in vitro fermentation of commercial xyloglucan oligosaccharides with human fecal microbiota researchgate.netnih.gov.
Applications in Academic Research and Biotechnological Prospects
Utilization of XXFG as a Model Compound for Polysaccharide Interaction Studies
The primary cell wall's strength and flexibility are largely determined by the non-covalent interactions between cellulose (B213188) microfibrils and hemicelluloses like xyloglucan (B1166014). XXFG serves as an important model compound for investigating the specifics of these interactions, particularly the role of side-chain composition in binding affinity.
Early research established that xyloglucan binds tightly to cellulose, forming a load-bearing network. oup.com More detailed in-vitro studies have explored this binding using various physical and biological techniques. oup.com A key finding from these investigations is that the side chains of xyloglucan play a significant role in the binding process. Specifically, xyloglucan with fucose-terminated side chains, which includes the XXFG oligosaccharide, has been shown to bind to cellulose at somewhat higher levels than xyloglucan lacking fucose. oup.com
Tools for Investigating Plant Cell Wall Biogenesis and Remodeling
XXFG and related oligosaccharides are indispensable tools for probing the enzymatic processes that govern the synthesis and dynamic remodeling of the plant cell wall. The cell wall is not a static structure; it is constantly modified by a suite of enzymes to allow for cell growth, expansion, and adaptation.
XXFG serves as a key substrate for several classes of cell wall-modifying enzymes, including:
Xyloglucan Endotransglycosylases/Hydrolases (XTHs): These enzymes are central to wall loosening and expansion, as they can cut and re-ligate xyloglucan chains. uga.edu Using XXFG as a substrate in enzymatic assays allows scientists to characterize the activity and specificity of different XTH isoenzymes. nih.gov
Glycoside Hydrolases: Apoplastic enzymes such as α-fucosidases, β-galactosidases, and α-xylosidases are responsible for the stepwise degradation of xyloglucan oligosaccharides. researchgate.net Researchers use XXFG as a starting substrate to study these enzymatic pathways. For instance, apoplastic fluid from Arabidopsis thaliana has been shown to act cooperatively on fucosylated oligosaccharides, with the sequential formation of XXFG from larger precursors, followed by its conversion to XXLG (by α-fucosidase) and then to XXXG (by β-galactosidase). researchgate.net This allows for the detailed characterization of the enzymatic cascade involved in xyloglucan turnover.
Furthermore, fluorescently-labeled xyloglucan oligosaccharides can be used as molecular probes to visualize their incorporation into the cell wall and track their movement, providing spatial and temporal information about cell wall dynamics. oup.commdpi.com
Use in Genetic and Functional Genomics Studies for Dissecting Plant Processes
The study of mutants with altered cell wall composition is a cornerstone of plant functional genomics. XXFG is central to this research, as its presence or absence can be directly linked to the function of specific genes, particularly those encoding glycosyltransferases.
The fucosylation of xyloglucan is a key modification, and the gene responsible for adding the fucose residue to the galactose side chain in Arabidopsis is AtFUT1. nih.gov Genetic studies of mutants lacking this gene function provide direct insight into the role of fucosylation.
| Mutant | Gene Affected | Effect on Xyloglucan Fucosylation | Key Finding |
| atfut1 | AtFUT1 (XyG Fucosyltransferase) | No fucose detected in xyloglucan; XXFG is absent. nih.gov | Demonstrates that AtFUT1 is the primary gene responsible for fucosylating xyloglucan side chains to form structures like XXFG. nih.gov |
| mur2-1 | Point mutation in AtFUT1 | Synthesizes xyloglucan with less than 2% of the fucose found in wild-type plants. nih.gov | Confirms the critical role of the AtFUT1 enzyme in xyloglucan fucosylation. nih.gov |
| xxt1 xxt2 | XXT1 and XXT2 (Xylosyltransferases) | No detectable xyloglucan is produced. frontiersin.orgmdpi.com | Shows that these xylosyltransferases are essential for the initial synthesis of the xyloglucan backbone, a prerequisite for forming XXFG. |
| xth30 | XTH30 (Xyloglucan Endotransglucosylase/Hydrolase) | Altered levels of XXFG and XLFG under salt stress conditions compared to wild-type. researchgate.net | Links the function of this specific XTH to the remodeling of fucosylated xyloglucan structures as part of the plant's abiotic stress response. researchgate.net |
By analyzing the relative abundance of XXFG and other oligosaccharides in these and other mutants, scientists can deduce the functions of genes involved in cell wall biosynthesis, modification, and regulation. nih.govresearchgate.net This approach, often involving oligosaccharide mass profiling (OLIMP), has been crucial for building models of how the complex xyloglucan polysaccharide is synthesized in the Golgi apparatus. nih.govnih.gov
Potential in Agricultural Research for Plant Growth Regulation and Stress Mitigation
Beyond its structural role, XXFG and other xyloglucan oligosaccharides (XGOs) are recognized as signaling molecules, or "oligosaccharins," that can influence plant growth and defense responses, indicating significant potential in agricultural applications.
Plant Growth Regulation: Fucosylated XGOs, including XXFG, have been shown to possess biological activity that can modulate plant growth. At very low concentrations (approximately 1 nM), XXFG can antagonize the growth-stimulating effects of the synthetic auxin 2,4-D in pea stem segments. nih.goved.ac.uk This suggests that XXFG can act as a natural regulator of cell elongation, potentially by interacting with specific receptors on the cell surface. ed.ac.ukevitachem.com This regulatory role opens up possibilities for developing new types of plant growth regulators that could be used to control plant stature or development in agricultural settings.
Stress Mitigation: There is growing evidence that exogenous application of XGOs can enhance plant tolerance to various abiotic stresses. mdpi.com
Heavy Metal Stress: In a study on ramie (Boehmeria nivea), the external application of XGOs was found to effectively alleviate cadmium (Cd) toxicity. Plants treated with XGOs showed improved growth and higher photosynthetic pigment content under Cd stress. The underlying mechanism was an increase in the Cd fixation capacity of the plant cell walls, which reduced the amount of toxic metal reaching the cell's interior. mdpi.com
Other Abiotic Stresses: Research indicates that XGOs can increase plant resistance to stresses such as waterlogging and cold injury. mdpi.com Furthermore, studies in Arabidopsis have shown that salt stress alters the relative levels of XXFG and other oligosaccharides, and that mutations in genes involved in their remodeling, like XTH30, can impact salt tolerance. researchgate.net
Q & A
Basic Research Questions
Q. How is the structural characterization of XXFG xyloglucan oligosaccharide achieved, and what key parameters define its molecular identity?
- Methodology : XXFG (DP9) is identified via enzymatic digestion (e.g., endo-β-1,4-glucanase) of xyloglucan, followed by chromatographic separation (TLC/HPLC) and mass spectrometry (MALDI-TOF MS). Key structural features include:
- Molecular formula : C₅₁H₈₆O₄₂ (FW 1371.19) .
- Backbone : β-1,4-glucan with α-D-xylose substitutions at C6 of ~75% of glucose residues; some xylose residues are further substituted with β-galactose or α(1-2)fucose-β(1-2)galactose .
- Functional variants : Reduced (XXFGol, C₅₁H₈₈O₄₃) and acetylated (XXFG(Ac), C₅₃H₈₈O₄₃) forms alter solubility and binding properties .
Q. What enzymatic systems are critical for XXFG metabolism in plant cell walls, and how do they influence experimental outcomes?
- Key enzymes :
- Xyloglucan endotransglycosylase (XET) : Cleaves and re-links xyloglucan chains, with XXFG acting as an acceptor/donor in wall remodeling. XET activity is pH-sensitive (optimal ~5.5) and inhibited by Ag⁺/Hg²⁺ .
- Endo-β-1,4-glucanases : Generate XXFG oligosaccharides by hydrolyzing unsubstituted glucan residues in xyloglucan .
- Experimental design tip : Use peeled stem segments to bypass epidermal cuticle barriers, ensuring oligosaccharide uptake in cell elongation assays .
Q. What standardized protocols exist for isolating XXFG from plant tissues, and how is purity assessed?
- Isolation :
Extract xyloglucan from apple/tamarind seeds via hot-water extraction.
Digest with endo-β-1,4-glucanase (e.g., from Trichoderma spp.).
Purify oligosaccharides via solid-phase extraction (SPE) or size-exclusion chromatography .
- Purity assessment :
- TLC with thymol staining resolves DP9 isoforms (e.g., XXFG vs. XXLG) .
- HPLC-MS quantifies acetylated/reduced derivatives .
Advanced Research Questions
Q. How do post-synthetic modifications (e.g., acetylation, reduction) of XXFG impact its biological activity and interaction with cellulose?
- Functional insights :
- Acetylation (XXFG(Ac)) : Reduces hydrogen bonding with cellulose, altering wall flexibility. Observed in salt-stressed Arabidopsis via decreased XXFG and increased acetylated XLFG .
- Reduction (XXFGol) : Stabilizes the reducing end, enhancing compatibility with fluorescent labeling for uptake studies .
Q. What experimental strategies resolve contradictions in reported effects of XXFG on cell elongation?
- Key variables :
- Concentration : XXFG accelerates elongation at ≥10⁻⁴ M but shows no inhibition at lower concentrations .
- Tissue preparation : Epidermal peeling ensures oligosaccharide penetration, addressing reproducibility issues in auxin-independent assays .
- Data normalization : Use internal standards (e.g., fluorescently tagged XXXG) to quantify uptake efficiency .
Q. How can genetic manipulation (e.g., MUR3 overexpression) elucidate XXFG's role in abiotic stress responses?
- Case study :
- In Arabidopsis, salt stress decreases XXFG and increases XLFG, a response attenuated in xth30 mutants. MALDI-TOF MS profiles confirm structural shifts .
- EgMUR3 expression in mur3 mutants restores fucosylated XXFG, linking galactosyltransferase activity to stress adaptation .
- Method : Combine oligosaccharide mass profiling with RNA-seq to map gene-regulatory networks .
Methodological Challenges and Solutions
Q. What advanced techniques optimize detection of XXFG isoforms in complex mixtures?
- Techniques :
- MALDI-TOF MS with permethylation : Enhances ionization efficiency for acetylated derivatives .
- HILIC-HPLC : Separates DP9 isoforms (XXFG, XXLG, XLLG) based on hydrophilicity .
Q. How does the choice of enzymatic digestion (endo- vs. exo-glucanase) affect XXFG yield and structural analysis?
- Endo-β-1,4-glucanase : Preferentially cleaves unsubstituted glucan residues, yielding XXFG as a major product .
- Exo-β-1,4-glucanase : Generates shorter fragments (e.g., DP7), complicating DP9 isolation .
- Optimization : Pre-treat xyloglucan with α-xylosidase to remove side chains, improving endo-glucanase efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
